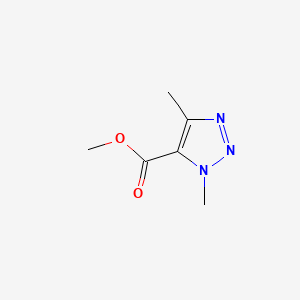
4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .
Synthesis Analysis
A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Fluorophenylboronic acid has been determined . The structure of these compounds can be characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
4-Fluorophenylacetic acid is insoluble in water . It has a melting point of 262-265 °C .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
A study by Narita et al. (1986) explored the synthesis and structure-activity relationship of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids, highlighting their antibacterial activity and urinary recovery in mice. The research emphasized the impact of substituents on antibacterial activity, with certain compounds exhibiting in vitro activity comparable to existing antibacterial agents (Narita et al., 1986).
Synthesis and Reactivity Studies
Murthy et al. (2017) conducted a study on the synthesis, characterization, and reactivity of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound closely related to 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid. This research provides insights into the molecular stability, charge transfer, and potential applications in non-linear optics of similar compounds (Murthy et al., 2017).
Electrochromic Properties
A study by Arslan et al. (2007) on the synthesis and polymerization of 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, closely related to the chemical of interest, revealed significant electrochromic properties. This research has implications for the development of electrochromic devices, highlighting the material's potential in color-changing applications (Arslan et al., 2007).
Pharmaceutical Research
A study by Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with 4-fluorophenyl groups. This research focused on their analgesic and anti-inflammatory activity, demonstrating the pharmaceutical potential of compounds structurally related to 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid (Muchowski et al., 1985).
Synthesis of Related Compounds
The synthesis of various related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been documented. Such syntheses offer a deeper understanding of the chemical properties and potential applications of 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid derivatives (Zhou et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVPFZMWENLWSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
191668-31-2 |
Source


|
| Record name | 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Azepine-2-thione, hexahydro-1-[(trimethylsilyl)methyl]-](/img/no-structure.png)

![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)


